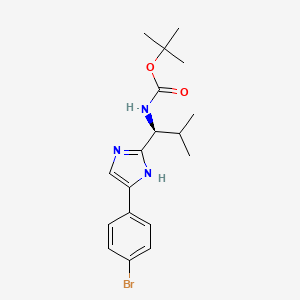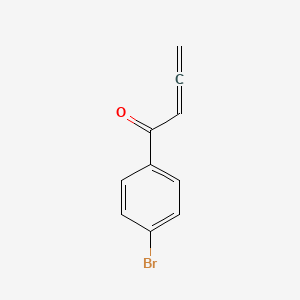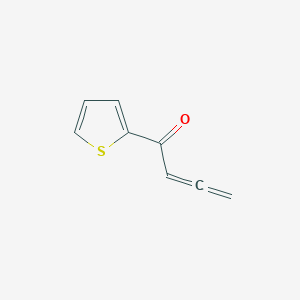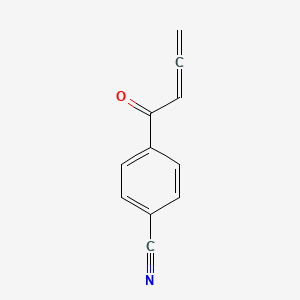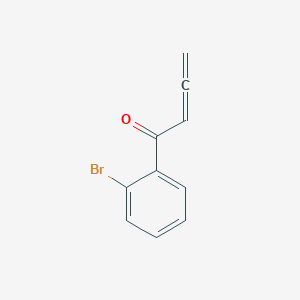
1-(2-Bromophenyl)buta-2,3-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)buta-2,3-dien-1-one typically involves the following steps:
Bromination of Phenylacetylene: The initial step involves the bromination of phenylacetylene to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Coupling Reaction: The brominated phenylacetylene is then subjected to a coupling reaction with butadiene. This can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)buta-2,3-dien-1-one undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4).
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Electrophilic Substitution: Substituted derivatives with additional halogen atoms.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)buta-2,3-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)buta-2,3-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)-2,3-butadiene-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-2,3-butadiene-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-1,3-butadiene: Different position of the double bonds.
Uniqueness
1-(2-Bromophenyl)buta-2,3-dien-1-one is unique due to the specific positioning of the bromine atom and the butadiene moiety, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
InChI |
InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGOSASHDEMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]carbamate](/img/structure/B8250152.png)
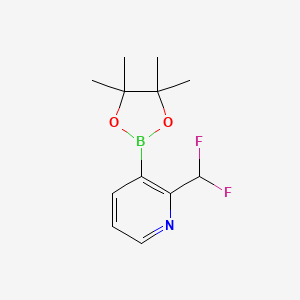
![1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile](/img/structure/B8250165.png)


